molecular formula C30H31FN2O3 B2925803 5-(2-(4-benzylpiperidin-1-yl)-2-oxoethoxy)-2-(4-fluorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one CAS No. 850905-87-2

5-(2-(4-benzylpiperidin-1-yl)-2-oxoethoxy)-2-(4-fluorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B2925803
CAS No.: 850905-87-2
M. Wt: 486.587
InChI Key: NUYKCIHUENJTTK-UHFFFAOYSA-N
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Description

This compound is a dihydroisoquinolinone derivative featuring a 4-fluorobenzyl substituent at position 2 and a 4-benzylpiperidin-1-yl-2-oxoethoxy group at position 3. Its molecular formula is C₃₁H₃₀FN₂O₃, with a molecular weight of 509.59 g/mol.

Properties

IUPAC Name

5-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]-2-[(4-fluorophenyl)methyl]-3,4-dihydroisoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31FN2O3/c31-25-11-9-24(10-12-25)20-33-18-15-26-27(30(33)35)7-4-8-28(26)36-21-29(34)32-16-13-23(14-17-32)19-22-5-2-1-3-6-22/h1-12,23H,13-21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUYKCIHUENJTTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)COC3=CC=CC4=C3CCN(C4=O)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(2-(4-benzylpiperidin-1-yl)-2-oxoethoxy)-2-(4-fluorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one is a complex organic molecule with potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Structural Information

  • Molecular Formula : C25H32N2O4C_{25}H_{32}N_{2}O_{4}
  • Molecular Weight : 424.5 g/mol
  • CAS Number : 1246054-40-9

Chemical Structure

The compound features a dihydroisoquinoline core substituted with a benzylpiperidine moiety and a fluorobenzyl group, contributing to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. The presence of the benzylpiperidine structure suggests potential dopaminergic activity, as similar compounds have shown selectivity for dopamine release over serotonin and norepinephrine .

Pharmacological Effects

  • Dopamine Release : The compound may act as a monoamine releasing agent, similar to other piperidine derivatives, which have demonstrated significant dopamine release capabilities .
  • CNS Activity : Given its structural similarity to known psychoactive substances, it is hypothesized that this compound could exhibit central nervous system (CNS) effects, potentially influencing mood and cognition.

In Vitro Studies

Recent studies have explored the inhibitory effects of related compounds on enzymes such as tyrosinase, which is involved in melanin production. For example, derivatives of benzylpiperidine have been shown to effectively inhibit tyrosinase activity without cytotoxic effects on cells . This suggests that the compound may also possess anti-melanogenic properties.

Inhibitory Activity on Tyrosinase

A study evaluated various derivatives of benzylpiperidine for their ability to inhibit tyrosinase, revealing IC50 values in low micromolar concentrations. For instance:

CompoundIC50 (µM)Activity
Compound 10.18High
Compound 217.76Reference
Compound 340.43Low

These findings indicate that modifications in the structure can significantly enhance or reduce inhibitory potency against tyrosinase .

Neuropharmacological Studies

Research has indicated that compounds similar to this compound may possess neuroprotective properties due to their ability to modulate glutamatergic transmission through NMDA receptor antagonism . This mechanism is particularly relevant in the context of neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural homology with other dihydroisoquinolinones, differing primarily in substituents and heterocyclic rings. Below is a detailed comparison with a closely related analog:

Compound A : 2-[(4-bromophenyl)methyl]-5-(2-oxo-2-pyrrolidin-1-ylethoxy)-3,4-dihydroisoquinolin-1-one

  • Molecular Formula : C₂₅H₂₆BrN₂O₃
  • Molecular Weight : 497.40 g/mol
  • Key Substituents :
    • Position 2 : 4-bromobenzyl group
    • Position 5 : Pyrrolidin-1-yl-2-oxoethoxy group

Structural and Functional Differences

Parameter Target Compound Compound A Implications
Aromatic Substituent 4-fluorobenzyl 4-bromobenzyl Fluorine (electron-withdrawing) vs. bromine (bulky, lipophilic). Fluorine may enhance metabolic stability; bromine increases molecular weight and polarizability .
Heterocyclic Ring 4-benzylpiperidin-1-yl Pyrrolidin-1-yl Piperidine (6-membered ring) offers conformational flexibility; pyrrolidine (5-membered) may enhance rigidity and binding pocket compatibility .
Molecular Weight 509.59 g/mol 497.40 g/mol Target compound is marginally heavier, potentially affecting solubility and bioavailability.

Hypothetical Pharmacological Differences

Receptor Binding :

  • The 4-fluorobenzyl group in the target compound may improve selectivity for serotonin receptors (e.g., 5-HT₆) due to fluorine’s electronegativity, whereas Compound A’s bromobenzyl group might favor kinase inhibition (e.g., EGFR) via halogen bonding .
  • The benzylpiperidine moiety could enhance CNS penetration compared to Compound A’s pyrrolidine, which is more common in peripheral-acting drugs.

Bromine in Compound A may increase CYP450-mediated dehalogenation risks .

Solubility :

  • The target compound’s piperidine ring may improve aqueous solubility (via amine protonation) versus the pyrrolidine analog, which has fewer hydrogen-bonding sites.

Research Findings and Limitations

  • Available Data : Compound A has been cataloged in chemical databases (e.g., ZINC2716205, MCULE-2156229879) but lacks published biological data . The target compound’s activity remains uncharacterized in peer-reviewed studies.
  • Theoretical Predictions : Computational models suggest the target compound has stronger LogP (~3.2) than Compound A (~2.8), indicating higher membrane permeability but lower solubility.

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